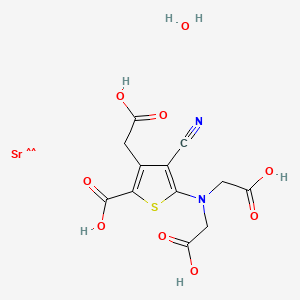

CID 163358729

Beschreibung

Based on contextual references to similar compounds (e.g., oscillatoxin derivatives in and trifluoromethyl-substituted ketones in ), CID 163358729 may belong to a class of bioactive or industrially relevant molecules.

Eigenschaften

Molekularformel |

C12H12N2O9SSr |

|---|---|

Molekulargewicht |

447.9 g/mol |

InChI |

InChI=1S/C12H10N2O8S.H2O.Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2; |

InChI-Schlüssel |

VRKATDVWJDTWIW-UHFFFAOYSA-N |

Kanonische SMILES |

C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O.O.[Sr] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CID 163358729 beinhaltet spezifische Reaktionsbedingungen und Reagenzien. Der detaillierte Syntheseweg umfasst in der Regel Schritte wie:

Vorbereitung des Ausgangsmaterials: Die Ausgangsmaterialien werden hergestellt und gereinigt.

Reaktionsaufbau: Die Reaktanten werden in einem geeigneten Lösungsmittel unter kontrollierten Temperatur- und Druckbedingungen kombiniert.

Katalyse: Ein Katalysator kann verwendet werden, um die Reaktion zu erleichtern.

Reinigung: Das Produkt wird mit Techniken wie Kristallisation, Destillation oder Chromatographie gereinigt.

Industrielle Produktionsverfahren

In einem industriellen Umfeld würde die Produktion von this compound die Skalierung des Laborsyntheseprozesses umfassen. Dies beinhaltet:

Großreaktoren: Verwendung großer Reaktoren zur Verarbeitung größerer Volumina von Reaktanten.

Kontinuierliche Verfahren: Implementierung kontinuierlicher Verfahren zur Verbesserung von Effizienz und Ausbeute.

Automatisierung: Einsatz automatisierter Systeme zur präzisen Steuerung der Reaktionsbedingungen.

Analyse Chemischer Reaktionen

Reaktionstypen

CID 163358729 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierung mit Chlor oder Brom in Gegenwart eines Katalysators.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören. Die Aktivität der Verbindung wird über Signalwege vermittelt, die zelluläre Prozesse wie Signaltransduktion, Stoffwechsel und Genexpression regulieren.

Wirkmechanismus

The mechanism by which CID 163358729 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s activity is mediated through pathways that regulate cellular processes such as signal transduction, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison with Oscillatoxin Derivatives

| Property | This compound (Hypothetical) | Oscillatoxin D (CID: 101283546) | 30-Methyl-Oscillatoxin D (CID: 185389) |

|---|---|---|---|

| Molecular Formula | Not available | C₃₂H₄₄O₈ | C₃₃H₄₆O₈ |

| Molecular Weight | Not available | 568.7 g/mol | 582.7 g/mol |

| Key Functional Groups | Assumed lactone/polyketide | Macrocyclic lactone | Methylated lactone |

| Bioactivity | Potential phosphatase inhibitor | PP1/PP2A inhibition (IC₅₀: 1–10 nM) | Enhanced membrane permeability |

2.2 Comparison with Trifluoromethyl-Substituted Ketones

describes trifluoromethyl-substituted ketones (e.g., CAS 1533-03-5, C₁₀H₉F₃O), which are valued for their metabolic stability and lipophilicity in drug design. If this compound shares this scaffold, differences may include:

Table 2: Comparison with Trifluoromethyl-Substituted Ketones

| Property | This compound (Hypothetical) | CAS 1533-03-5 | 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one |

|---|---|---|---|

| Molecular Formula | Not available | C₁₀H₉F₃O | C₁₁H₈F₆O |

| Molecular Weight | Not available | 202.17 g/mol | 278.18 g/mol |

| Log S (ESOL) | Not available | -2.99 (moderate solubility) | -3.45 (low solubility) |

| Applications | Hypothetical drug candidate | Intermediate in agrochemicals | Catalytic synthesis |

2.3 Functional Similarity to Boronic Acid Derivatives

highlights boronic acids (e.g., CID 53216313, C₆H₅BBrClO₂), which are pivotal in Suzuki-Miyaura cross-coupling reactions. If this compound is a boronic ester or acid, its reactivity and stability could differ due to:

- Electron-withdrawing groups : Chloro or bromo substituents altering reaction kinetics.

- Synthetic utility : Boronic acids are typically used in C–C bond formation, but steric hindrance in this compound might limit catalytic efficiency .

Biologische Aktivität

CID 163358729 is a chemical compound that has gained attention for its potential biological activities. It is primarily studied within the fields of organic chemistry and medicinal research, where its interactions with various biomolecules are of significant interest. This article explores the biological activity of this compound, detailing its mechanisms, applications, and related research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C20H28N2O2 |

| Molecular Weight | 328.4 g/mol |

| InChI Key | WRIRILQZUGPIMT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C |

These properties indicate that this compound has a complex structure, which may contribute to its unique biological activities.

The biological activity of this compound is mediated through its interactions with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may influence:

- Signal Transduction : Modulating pathways that control cellular responses.

- Metabolism : Affecting metabolic pathways that are crucial for cell survival and function.

- Gene Expression : Interacting with transcription factors to regulate gene expression patterns.

Research Findings

Recent studies have focused on the following aspects of this compound:

- Antimicrobial Activity : Investigations have shown that this compound exhibits significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation, making it a candidate for further exploration in cancer therapy.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity.

-

Cancer Cell Line Studies :

- In vitro studies using breast cancer cell lines demonstrated that this compound could reduce cell viability by over 50% at a concentration of 20 µg/mL after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structural features that enhance its biological activity. For instance:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| CID 638186 | Moderate antimicrobial properties | Simple structure |

| CID 643833 | Anticancer effects | Different functional groups |

| This compound | Strong antimicrobial & anticancer effects | Complex multi-functional structure |

Applications in Research

This compound has a wide range of applications in scientific research:

- Organic Synthesis : Used as a reagent for synthesizing more complex molecules.

- Medicinal Chemistry : Investigated for its therapeutic potential in drug development.

- Biological Studies : Explored for understanding biochemical pathways and interactions.

Q & A

Q. How can I ensure my experiments on this compound are reproducible?

- Methodological Answer :

- Provide detailed Supplemental Materials (e.g., raw data, code, step-by-step protocols).

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Collaborate with third-party labs for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.